2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of chlorinated phenoxy compounds It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Thionyl chloride→2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenoxyacetic acid and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2,4-Dichlorophenoxyacetic Acid: Formed from hydrolysis.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, as it is a derivative of 2,4-dichlorophenoxyacetic acid, a known plant growth regulator.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride involves its interaction with specific molecular targets and pathways. As a derivative of 2,4-dichlorophenoxyacetic acid, it mimics the action of natural plant hormones called auxins. It is absorbed by plant tissues and transported to the site of action, where it induces uncontrolled cell growth, leading to the death of the plant.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic Acid: Another chlorinated phenoxy compound with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic Acid: A related compound with similar biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXCOYXRKCHHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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